- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,
Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
922706-40-9 structure
Product Name:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:922706-40-9
وسط:C19H21BO2
ميغاواط:292.179845571518
MDL:MFCD16294548
CID:740034
PubChem ID:56925000
Update Time:2025-07-20
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-
- Fluorene-2-boronic acid pinacol ester
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AMTB249
- 9H-Fluorene-2-boronic Acid Pinacol Ester
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene
- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- C19H21BO2
- MB14875
- OR303495
- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- CS-0153847
- F1245
- AS-2449
- EN300-317068
- DB-191708
- 922706-40-9
- AKOS016339780
- s11265
- SY128743
- SCHEMBL29265
- DTXSID60718876
- MFCD16294548
- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD16294548
- نواة داخلي: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
- مفتاح Inchi: WVJQQLZHOADEAF-UHFFFAOYSA-N
- ابتسامات: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1
حساب السمة
- نوعية دقيقة: 292.16300
- النظائر كتلة واحدة: 292.1634601g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 1
- تعقيدات: 417
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 18.5
الخصائص التجريبية
- نقطة انصهار: 76.0 to 80.0 deg-C
- بسا: 18.46000
- لوغب: 3.55700
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ظروف التخزين:Store at room temperature
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188285-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98% | 1g |
¥197.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188285-5g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98% | 5g |
¥621.90 | 2023-09-02 | |
| Chemenu | CM218987-5g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 5g |
$107 | 2021-08-04 | |
| Chemenu | CM218987-25g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 25g |
$358 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H865419-5g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | ≥98% | 5g |
929.70 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1245-25G |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98.0%(GC&T) | 25G |
¥2150.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1245-5G |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98.0%(GC&T) | 5G |
¥650.0 | 2022-06-10 | |
| TRC | F632035-100mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F632035-250mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F632035-500mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 500mg |
$87.00 | 2023-05-18 |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C
المراجع
- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid ; pH 7
1.2 Reagents: Acetic acid ; pH 7
المراجع
- Preparation method of aryl borate and alkenyl borate, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
المراجع
- Pyridine-Catalyzed Radical Borylation of Aryl Halides, Journal of the American Chemical Society, 2017, 139(2), 607-610
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h
1.2 Reagents: Triethylamine ; 1 h
المراجع
- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
المراجع
- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
المراجع
- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
المراجع
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C
المراجع
- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C
المراجع
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C
المراجع
- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes, Chemistry - A European Journal, 2020, 26(2), 423-427
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C
1.2 Reagents: Silica Solvents: Diethyl ether
1.2 Reagents: Silica Solvents: Diethyl ether
المراجع
- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2, ChemRxiv, 2021, 1, 1-7
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
المراجع
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
المراجع
- Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide, Organic Letters, 2020, 22(2), 700-704
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
المراجع
- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2-Aminofluorene
- 2-Bromofluorene
- 2,3-Dimethylbutane-2,3-diol
- Fluorene-2-carboxaldehyde
- 2-Iodo-9H-fluorene
- Bis(pinacolato)diborane
- Fluorene
- 9H-Fluoren-2-amine,N,N-dimethyl-
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
رقم الطلب:A915976
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 12:57
الأسعار ($):258.0
بريد إلكتروني:sales@amadischem.com
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) منتجات ذات صلة
- 922706-37-4(1,3,2-Dioxaborolane, 2-(7-hexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-)
- 254755-24-3(2-9,9-dihexyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 676168-63-1(9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester)
- 325129-69-9(1,3,2-Dioxaborolane, 2,2'-(9,9-dimethyl-9h-fluorene-2,7-diyl)bis4,4,5,5-tetramethyl)
- 922706-44-3(1,3,2-Dioxaborolane, 2-(7-dodecyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-)
- 922706-43-2(4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane)
- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 467219-11-0(2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaboronal-2-yl)fluorene)
- 196207-58-6(9,9-Dioctylfluorene-2,7-diboronic Acid bis(Pinacol) Ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
نقاء:99%
كمية:25g
الأسعار ($):258.0